2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research applications.
Preparation Methods
The synthesis of 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in material science, particularly in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other thiophene derivatives such as N-phenylbenzo[b]thiophene-2-carboxamide and benzofuran-2-carboxamide derivatives . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-3-8-14-15(9-11)25-19(16(14)18(24)21-2)22-17(23)13-6-4-12(10-20)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDMJWYQNANZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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